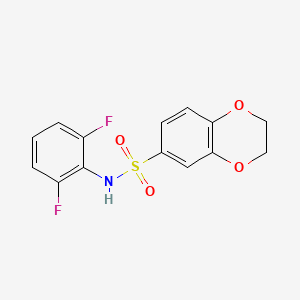

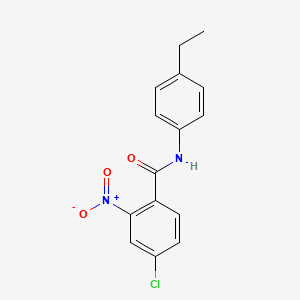

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzodioxin derivatives, including compounds similar to N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, involves multiple steps starting from 4-chloro- or 3,4-dichloro-1,2-dihydroxybenzene. These processes lead to the production of sulfamoyl compounds through methods such as the Sandmeyer reaction and direct introduction of sulfonyl chloride followed by amination (Itazaki et al., 1988). Another approach involves the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na2CO3, leading to various sulfonamide derivatives with enzyme inhibitory potential (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various spectroscopic techniques, including NMR, DEPT, COSY, HMQC, and HRMS. The influence of fluorine atoms on chemical shifts and splitting patterns is significant, providing insights into the structural characteristics of these molecules (Yamali et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives includes their use as intermediates in synthesizing a variety of bioactive molecules. For example, these compounds have been employed as starting materials in reactions leading to α-glucosidase and acetylcholinesterase inhibitors, demonstrating their versatility in medicinal chemistry applications (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of sulfonamide derivatives can be influenced by their molecular structure. The presence of difluorophenyl and benzodioxine groups contributes to their unique physical characteristics, which are crucial for their application in various chemical and biological contexts. However, detailed studies on these specific physical properties are limited in the literature reviewed.

Chemical Properties Analysis

The chemical properties of this compound derivatives encompass a broad range of reactivities, such as enzyme inhibition. These compounds exhibit significant inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrases, showcasing their potential as therapeutic agents (Yamali et al., 2020). Their reactivity towards various biological targets highlights the importance of understanding their chemical properties in drug discovery and development.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols. For similar compounds, safety data sheets provide information on potential hazards, handling, storage, and emergency procedures .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO4S/c15-10-2-1-3-11(16)14(10)17-22(18,19)9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBLIFJWOQPCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327278 |

Source

|

| Record name | N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49734383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

675826-82-1 |

Source

|

| Record name | N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)

![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)